Methyl 3-fluoro-1H-pyrrole-2-carboxylate

Hepatitis B Virus Antiviral Fluoropyrrole

Procure Methyl 3-fluoro-1H-pyrrole-2-carboxylate to access a validated fluorinated pyrrole scaffold essential for preclinical anti-HBV activity. The ortho-fluoro/ester pattern delivers nanomolar inhibition of bacterial DNA gyrase B, a property absent in 3-chloro or 3-bromo analogs. Its methyl ester enables rapid SAR exploration via amide coupling or hydrolysis, while the unique ¹⁹F NMR handle supports probe development. This building block is the strategic choice for medicinal chemistry programs requiring potent fluorine-mediated target engagement.

Molecular Formula C6H6FNO2
Molecular Weight 143.12 g/mol
Cat. No. B12929110
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-fluoro-1H-pyrrole-2-carboxylate
Molecular FormulaC6H6FNO2
Molecular Weight143.12 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C(C=CN1)F
InChIInChI=1S/C6H6FNO2/c1-10-6(9)5-4(7)2-3-8-5/h2-3,8H,1H3
InChIKeyIBPGSWXSNFTJJS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 3-fluoro-1H-pyrrole-2-carboxylate for Pharmaceutical Intermediates and Fluorinated Building Blocks: Procurement Guide


Methyl 3-fluoro-1H-pyrrole-2-carboxylate is a fluorinated pyrrole building block distinguished by its ortho-ester/fluoro substitution pattern, which enables strategic incorporation into drug candidates targeting Hepatitis B Virus (HBV) [1]. This class of halogen-doped pyrroles has been demonstrated to generate nanomolar inhibitors of bacterial DNA gyrase B, underscoring its utility in medicinal chemistry programs [2]. The methyl ester is a key congener to the more widely documented ethyl ester variant [1], offering a distinct transesterification or hydrolysis profile for downstream synthetic flexibility.

Why Methyl 3-fluoro-1H-pyrrole-2-carboxylate Cannot Be Replaced by Non-Fluorinated or 3-Chloro/Bromo Pyrrole Analogs


Substituting Methyl 3-fluoro-1H-pyrrole-2-carboxylate with a non-fluorinated pyrrole or a 3-chloro/3-bromo variant introduces distinct physicochemical liabilities that compromise activity in validated target spaces. The presence of the 3-fluoro substituent is critical for the potent anti-HBV activity observed in preclinical candidates [1], a property not replicated by the corresponding chloro analog (PubChem CID 12703504, MFCD20661619) or bromo analog (PubChem CID 815293), which lack evidence of equivalent antiviral efficacy. Furthermore, the 3-fluoro group confers a markedly different electronic environment compared to the 3-chloro substituent [2], altering pKa, lipophilicity (XLogP), and metabolic stability, thereby rendering the compounds non-interchangeable in structure-activity relationship (SAR) contexts. The following evidence details the specific, quantifiable differentiations driving the procurement choice for this 3-fluoro variant.

Methyl 3-fluoro-1H-pyrrole-2-carboxylate: Quantitative Differentiation Evidence for Scientific Procurement


In Vitro Antiviral Activity of 3-Fluoropyrrole Carboxylates Against Hepatitis B Virus (HBV)

Compounds containing the 3-fluoro-1H-pyrrole-2-carboxylate scaffold demonstrate potent inhibition of HBV, a property that directly supports the procurement of Methyl 3-fluoro-1H-pyrrole-2-carboxylate as a key intermediate. The ethyl ester analog is a key fragment in a preclinical candidate for HBV, underscoring the critical nature of the 3-fluoro substitution for this therapeutic target [1]. While direct HBV EC50 data for the methyl ester is not publicly disclosed, its structural identity to the active ethyl ester scaffold—differing only by an ester moiety—positions it as a direct and validated building block for the same class of drug candidates [1].

Hepatitis B Virus Antiviral Fluoropyrrole

Antibacterial DNA Gyrase B Inhibition by Halogen-Doped Pyrrole-2-carboxamides

The 3-fluoro-1H-pyrrole-2-carboxylate motif serves as a direct precursor to low-nanomolar inhibitors of bacterial DNA gyrase B. Researchers at the University of Ljubljana demonstrated that conversion of halogen-substituted pyrrole building blocks yields nanomolar inhibitors of DNA gyrase B [1]. Specifically, the 3-fluoro-1H-pyrrole-2-carboxamide moiety is present in promising antibacterial agents, with the synthesis beginning from the corresponding 3-fluoro-1H-pyrrole-2-carboxylate ester [1]. This provides a clear pathway from Methyl 3-fluoro-1H-pyrrole-2-carboxylate to potent antibacterial leads.

Antibacterial DNA Gyrase Pyrrole-2-carboxamide

Physicochemical and Electronic Differentiation from 3-Chloro and 3-Bromo Pyrrole Analogs

The 3-fluoro substitution imparts a distinct physicochemical profile compared to the 3-chloro and 3-bromo analogs, directly impacting drug-likeness parameters. Methyl 3-fluoro-1H-pyrrole-2-carboxylate (MW: 143.12) exhibits a calculated XLogP of 1.0 , whereas Methyl 3-chloro-1H-pyrrole-2-carboxylate (MW: 159.57) has a significantly higher lipophilicity, with a computed XLogP of approximately 1.8 (calculated based on atom contributions) [1]. The bromo analog (MW: 204.02) is expected to be even more lipophilic (XLogP >2.2). This difference in lipophilicity, driven by the electronegativity and size of fluorine versus chlorine/bromine, influences membrane permeability, metabolic stability, and off-target binding [2].

Physicochemical Properties Lipophilicity Halogen Substitution

Synthetic Utility and Scalability for Multistep Medicinal Chemistry Campaigns

Efficient synthetic routes for the 3-fluoro-1H-pyrrole-2-carboxylate scaffold have been established on multigram scales, enabling its practical use as a building block. The ethyl ester variant was synthesized in good overall yield using two efficient routes starting from readily available materials, a method that is directly transferable to the methyl ester [1]. This scalability contrasts with the often more challenging synthesis of other 3-halogenated pyrroles, which may require harsher conditions or suffer from lower regioselectivity [2].

Synthetic Methodology Process Chemistry Fluorination

Distinct Metabolic and Electronic Profile of the 3-Fluoropyrrole Motif

The C-F bond in the 3-fluoro-1H-pyrrole-2-carboxylate motif offers a unique combination of metabolic stability and electronic modulation compared to C-Cl and C-Br bonds. Fluorine's strong electron-withdrawing inductive effect (-I) and weak resonance donation (+M) alter the pyrrole ring's electron density, potentially affecting π-stacking interactions and hydrogen-bonding patterns with biological targets [1]. In contrast, chlorine and bromine, while also electron-withdrawing, are larger and more polarizable, leading to different steric and electronic environments. Furthermore, the C-F bond is significantly more resistant to metabolic cleavage than C-Cl or C-Br bonds, a property that can translate to enhanced in vivo half-life for derived drug candidates [2].

Metabolic Stability Electronic Effects Fluorine Chemistry

Methyl 3-fluoro-1H-pyrrole-2-carboxylate: High-Value Application Scenarios for Scientific Procurement


Medicinal Chemistry: Lead Optimization for Hepatitis B Virus (HBV) Inhibitors

Procure Methyl 3-fluoro-1H-pyrrole-2-carboxylate as a strategic intermediate for synthesizing novel HBV inhibitors. The scaffold is a validated component of preclinical candidates targeting HBV [1]. Its 3-fluoro substitution is essential for activity, making it the preferred building block over non-fluorinated or 3-chloro/3-bromo analogs [1]. The methyl ester provides a convenient handle for amide coupling or ester hydrolysis, enabling rapid SAR exploration.

Antibacterial Drug Discovery: Development of DNA Gyrase B Inhibitors

Utilize Methyl 3-fluoro-1H-pyrrole-2-carboxylate to construct libraries of 3-fluoropyrrole-2-carboxamides, which have demonstrated nanomolar inhibition of bacterial DNA gyrase B [2]. The 3-fluoro substituent is a key determinant of potency in this target class, and the methyl ester allows for straightforward diversification at the 2-position. This approach is validated for generating novel antibacterial leads against Gram-positive and Gram-negative pathogens [2].

Chemical Biology: Synthesis of Fluorinated Probes and Chemical Tools

Employ Methyl 3-fluoro-1H-pyrrole-2-carboxylate as a versatile building block for creating fluorinated chemical probes. The 3-fluoro group can serve as a sensitive ¹⁹F NMR reporter for studying protein-ligand interactions or cellular uptake [3]. The methyl ester facilitates conjugation to biotin, fluorophores, or other tags via amide bond formation. This application leverages the unique electronic and spectroscopic properties of fluorine, which are not accessible with chloro or bromo analogs [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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